5-Chloro-2-(methylamino)nicotinonitrile as a pharmaceutical intermediate
5-Chloro-2-(methylamino)nicotinonitrile as a pharmaceutical intermediate
An In-depth Technical Guide: 5-Chloro-2-(methylamino)nicotinonitrile as a Pharmaceutical Intermediate
Executive Summary
5-Chloro-2-(methylamino)nicotinonitrile is a substituted pyridine derivative that serves as a highly valuable intermediate in pharmaceutical synthesis. Its structural features—an activated pyridine ring, a chloro leaving group, a nucleophilic methylamino group, and a cyano moiety—provide a versatile platform for constructing complex heterocyclic systems. This guide offers a technical overview of its synthesis, physicochemical properties, and strategic application in drug development, contextualized through the synthesis of related, commercially significant active pharmaceutical ingredients (APIs). It is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction: The Significance of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The presence of the electron-withdrawing nitrile group significantly influences the reactivity of the pyridine ring, making it a versatile building block.[2] Derivatives of nicotinonitrile have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[2][3]
Within this important class of compounds, halogenated nicotinonitriles are particularly crucial as pharmaceutical intermediates. The halogen, typically chlorine, at an activated position (such as C2 or C6) acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups, which is a cornerstone of modern drug synthesis. 5-Chloro-2-(methylamino)nicotinonitrile exemplifies this utility, providing a pre-functionalized scaffold ready for subsequent chemical transformations in the synthesis of complex APIs.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is fundamental for its effective and safe use in a laboratory or manufacturing setting.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-(methylamino)pyridine-3-carbonitrile | |
| CAS Number | 140361-23-9 | |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Appearance | Off-white to yellow or brown powder/solid | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols |
Safety and Handling
5-Chloro-2-(methylamino)nicotinonitrile is a chemical that requires careful handling. The following hazards are identified based on available Safety Data Sheets (SDS).
| Hazard Type | GHS Hazard Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Skin Irritation | Causes skin irritation.[5][6] |
| Eye Irritation | Causes serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[4][6] |
Handling Protocol:
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of dust and vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspected prior to use), and safety glasses with side-shields or goggles.[5][7]
-
Contamination: Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling.[6][8] Contaminated clothing should be removed and washed before reuse.[5]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.[5][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]
-
Synthesis and Manufacturing
The synthesis of 5-Chloro-2-(methylamino)nicotinonitrile typically involves a multi-step process starting from more basic precursors. A common and logical synthetic strategy involves the formation of a 2-hydroxynicotinonitrile (or its tautomer, a pyridone) intermediate, followed by chlorination and subsequent amination.
General Synthetic Pathway
The causality behind this pathway is rooted in established pyridine chemistry. The 2-pyridone structure is readily accessible and its hydroxyl group can be efficiently converted into a reactive chloro leaving group. This chloro-substituted intermediate is then activated for nucleophilic substitution by the methylamino group.
Caption: General synthetic route to 5-Chloro-2-(methylamino)nicotinonitrile.
Detailed Protocol: Chlorination of a Pyridone Precursor
This protocol describes a representative chlorination step, a critical transformation in this synthetic sequence, based on established methods for converting 2-pyridones to 2-chloropyridines.[9]
Objective: To convert 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile to its 2-chloro derivative. This serves as a validated proxy for the chlorination step required in the synthesis of the title compound.
Materials:
-
2-Hydroxynicotinonitrile derivative (1 equivalent)
-
Phosphorus pentachloride (PCl₅) (3 equivalents)
-
Phosphorus oxychloride (POCl₃) (as solvent/reagent)
-
Crushed ice / Ice water
-
Ethanol/Dioxane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting 2-hydroxynicotinonitrile derivative (0.01 mol), PCl₅ (0.03 mol), and POCl₃ (5 mL).
-
Heating: Heat the mixture under reflux for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a strong chlorinating agent like a PCl₅/POCl₃ mixture is to ensure the complete conversion of the relatively unreactive pyridone hydroxyl group to the chloride.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This step hydrolyzes the excess phosphorus halides and should be performed in a fume hood due to the evolution of HCl gas.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry it. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/dioxane mixture, to yield the pure 2-chloro-nicotinonitrile derivative.[9]
Application as a Pharmaceutical Intermediate: A Nevirapine Case Study
The strategic value of chloro-nicotinonitrile intermediates is best illustrated by their use in the synthesis of major pharmaceuticals. While a specific blockbuster drug derived directly from 5-Chloro-2-(methylamino)nicotinonitrile may not be in the public domain, the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment, showcases the critical role of a closely related building block: 2-chloro-3-amino-4-picoline (CAPIC).[10] The underlying chemical principles are directly transferable.
The synthesis involves the coupling of two substituted pyridine rings, followed by an intramolecular cyclization to form the final tricyclic API.[10]
Caption: Simplified workflow for Nevirapine synthesis highlighting intermediate coupling.
In this process, the chlorine atom on the CAPIC intermediate serves as a leaving group in a condensation reaction, and the amino group provides the nucleophilicity for a subsequent ring-closing step.[10][11] This demonstrates the "self-validating" nature of such intermediates: the functional groups are precisely positioned to facilitate the desired bond formations in high yield. 5-Chloro-2-(methylamino)nicotinonitrile is designed with the same logic, providing both a leaving group (Cl) and a nucleophilic center (NHCH₃) on an activated pyridine ring, making it an ideal candidate for building analogous heterocyclic systems.
Analytical Characterization
The identity and purity of 5-Chloro-2-(methylamino)nicotinonitrile are confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Key signals include a sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch and bands in the 3300-3400 cm⁻¹ region for the N-H stretch of the secondary amine.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, a signal for the N-H proton (which is D₂O exchangeable), and a signal (likely a doublet or singlet depending on coupling) for the methyl protons.
-
¹³C NMR: Would confirm the number of unique carbon atoms, including characteristic shifts for the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.
Conclusion
5-Chloro-2-(methylamino)nicotinonitrile is more than a simple chemical; it is a strategic tool in pharmaceutical synthesis. Its well-defined reactivity, stemming from the interplay of its chloro, methylamino, and nitrile functional groups, allows for the efficient and controlled construction of complex molecular architectures. By understanding its synthesis, properties, and the chemical logic behind its application—as exemplified by analogous intermediates in established drug manufacturing processes—researchers and drug development professionals can leverage this powerful building block to accelerate the discovery and production of new medicines.
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Multicomponent reaction for the synthesis of novel nicotinonitrile analogues bearing imidazole or triazole moieties. (n.d.). SSRN. Available at: [Link]
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6-Chloro-5-methylnicotinonitrile. (n.d.). PubChem. Available at: [Link]
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Al-Ghorbani, M., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 25(22), 5430. Available at: [Link]
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Shamroukh, A. H., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry. Available at: [Link]
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